(1H-Indol-7-yl)(phenyl)methanone chemical properties and structure
(1H-Indol-7-yl)(phenyl)methanone chemical properties and structure
An In-Depth Technical Guide to (1H-Indol-7-yl)(phenyl)methanone: Structure, Properties, and Synthetic Strategies for Drug Discovery
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] (1H-Indol-7-yl)(phenyl)methanone, a member of the aryl indole methanone class, represents a scaffold of significant interest for therapeutic development. This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and potential synthetic pathways. We delve into spectroscopic characterization, explore its reactivity, and discuss its inferred biological potential based on the activities of structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule as a building block for novel therapeutic agents.
The Significance of the Indole Nucleus in Medicinal Chemistry
The indole ring system, a fusion of a benzene and a pyrrole ring, is a privileged structure in drug discovery.[1] Its prevalence in essential biomolecules, such as the amino acid tryptophan, and a vast array of pharmacologically active agents underscores its importance.[2] Indole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3] The unique electronic properties of the indole ring and its ability to participate in hydrogen bonding and π-stacking interactions allow it to bind to a variety of biological targets. The introduction of a phenylmethanone (benzoyl) group at the 7-position of the indole core creates a molecule with distinct steric and electronic features, offering a versatile platform for further chemical modification and exploration in drug development programs.
Molecular Structure and Physicochemical Properties
(1H-Indol-7-yl)(phenyl)methanone is characterized by a benzoyl group attached to the 7-position of the indole ring. This substitution pattern is less common than substitution at the 2 or 3 positions, making it an intriguing target for synthetic and medicinal chemistry.
Structural and Chemical Identity
The fundamental properties of (1H-Indol-7-yl)(phenyl)methanone are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (1H-Indol-7-yl)(phenyl)methanone | - |
| CAS Number | 70803-96-2 | [4][5] |
| Molecular Formula | C₁₅H₁₁NO | [4] |
| Molecular Weight | 221.25 g/mol | [4] |
| SMILES | O=C(C1=CC=CC2=C1NC=C2)C3=CC=CC=C3 | [4] |
Conformational Analysis
Synthesis and Mechanistic Insights
The synthesis of 7-substituted indoles can be challenging. A common and versatile approach involves the Friedel-Crafts acylation of a protected indole. The direct acylation of indole often leads to substitution at other positions and potential polymerization. Therefore, a protecting group on the indole nitrogen is essential to direct the acylation to the desired position and improve stability.
Proposed Synthetic Workflow: N-Protected Friedel-Crafts Acylation
A robust strategy for the synthesis of (1H-Indol-7-yl)(phenyl)methanone involves three key steps: N-protection, Friedel-Crafts acylation, and deprotection. The choice of the protecting group is critical; it must be stable to the acylation conditions and easily removable. A phenylsulfonyl (PhSO₂) group is a suitable choice.
Caption: Proposed synthetic workflow for (1H-Indol-7-yl)(phenyl)methanone.
Experimental Protocol (Proposed)
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N-Protection: 1H-Indole is reacted with benzenesulfonyl chloride in the presence of a base like sodium hydroxide to yield 1-(phenylsulfonyl)-1H-indole. The sulfonyl group protects the nitrogen and acts as a director for subsequent electrophilic substitution.
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Friedel-Crafts Acylation: The protected indole is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction introduces the benzoyl group, preferentially at the C7 position due to the directing effect of the N-sulfonyl group.
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Deprotection: The final step involves the removal of the phenylsulfonyl protecting group, typically via hydrolysis with a strong base like NaOH under heating, to yield the target compound, (1H-Indol-7-yl)(phenyl)methanone.
An alternative validated approach for a similar structure involves the oxidation of a di-hydro-indole precursor. For example, (4-bromophenyl)(1H-indol-7-yl)methanone was synthesized by refluxing (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone with activated manganese dioxide.[6]
Spectroscopic Characterization
While experimental spectra for (1H-Indol-7-yl)(phenyl)methanone are not provided in the search results, its characteristic spectroscopic features can be predicted based on its structure and data from analogous compounds.[1][2][8]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A sharp peak around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. A strong, prominent peak in the region of 1650-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the ketone.[1][8]
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¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The proton NMR spectrum would provide key structural information. A singlet in the downfield region (δ 10-12 ppm) would correspond to the indole N-H proton.[1] The aromatic region (δ 7-8.5 ppm) would be complex, showing signals for the 10 protons on the indole and phenyl rings. The specific splitting patterns would help confirm the 7-substitution pattern.
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¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: The carbon NMR spectrum would show 13 distinct signals (assuming no accidental overlap). The carbonyl carbon would appear significantly downfield (δ > 190 ppm).[1] The remaining signals in the aromatic region (δ 100-140 ppm) would correspond to the carbons of the indole and phenyl rings.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (221.25).[1] Fragmentation patterns would likely involve the loss of the phenyl group (m/z 77) and the CO group (m/z 28).
Reactivity and Derivatization Potential
The molecule possesses three primary sites for chemical modification, making it a versatile scaffold for building a library of derivatives.
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Indole Nitrogen (N-H): The indole nitrogen is acidic and can be deprotonated with a suitable base. The resulting anion can be alkylated, acylated, or sulfonylated to introduce a variety of substituents, which can modulate the molecule's steric and electronic properties and its ability to act as a hydrogen bond donor.[9]
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Indole Ring: The indole ring is electron-rich and susceptible to electrophilic substitution (e.g., halogenation, nitration), although the presence of the deactivating benzoyl group would make these reactions more challenging compared to unsubstituted indole.
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Carbonyl Group: The ketone functionality can undergo a range of classic carbonyl reactions. It can be reduced to a secondary alcohol, converted to an oxime, or serve as a handle for forming new C-C bonds through reactions like the Wittig or Grignard reactions.
Biological Profile and Therapeutic Potential (Inferred)
While specific biological data for (1H-Indol-7-yl)(phenyl)methanone is not currently published, the broader class of indole derivatives is rich in pharmacological activity.
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Anti-inflammatory Activity: Many indole-containing compounds, such as Indomethacin, are potent anti-inflammatory agents.[1] Some indole analogs have been shown to reduce inflammatory markers like TNF-α and myeloperoxidase in preclinical models.[10][11] This suggests that (1H-Indol-7-yl)(phenyl)methanone could be a starting point for developing new anti-inflammatory drugs.
-
Anticancer Activity: Derivatives of indolyl methanones have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis.[3] The indole scaffold is a key component of several anticancer drugs, and new derivatives are continually being explored for their efficacy against various cancer cell lines.[3]
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Antibacterial and Antifungal Activity: The indole nucleus is a common feature in compounds with antimicrobial properties.[1]
The therapeutic potential of (1H-Indol-7-yl)(phenyl)methanone is speculative but grounded in the well-established biological importance of the indole scaffold. It serves as a promising, yet underexplored, candidate for screening and lead optimization in drug discovery campaigns.
Safety and Handling
Specific safety data for (1H-Indol-7-yl)(phenyl)methanone is not available. However, based on safety data sheets for structurally similar compounds, such as its brominated analog, standard precautions for handling chemical reagents in a laboratory setting are advised.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12] Use in a well-ventilated area or under a chemical fume hood.
-
Stability: The compound is expected to be stable under normal storage conditions. Avoid exposure to heat, light, air, and strong oxidizing agents.[12]
-
Toxicity: Analogous compounds are listed as harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[12]
It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this specific compound before handling.
Conclusion
(1H-Indol-7-yl)(phenyl)methanone is a molecule with significant untapped potential in the field of medicinal chemistry. Its unique 7-substituted indole structure, combined with the reactive handles of the indole N-H and the benzoyl carbonyl group, makes it a versatile platform for the synthesis of diverse chemical libraries. While direct biological data is sparse, the extensive pharmacology of related indole derivatives strongly suggests its potential as a scaffold for developing novel therapeutics. This guide provides a foundational understanding of its structure, properties, and synthetic logic to empower researchers in their pursuit of new and effective medicines.
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